molecular formula C38H53N5O7S2 B8554000 TMC310911

TMC310911

Cat. No.: B8554000
M. Wt: 756.0 g/mol
InChI Key: JQUNFHFWXCXPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “TMC310911” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including benzyl, piperidine, benzothiazole, sulfonyl, isobutyl, hydroxy, carbamic acid, and furofuran ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Typical synthetic routes may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable electrophile.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Formation of the Carbamic Acid Ester: This step may involve the reaction of an alcohol with isocyanate or carbamoyl chloride.

    Assembly of the Furofuran Ring: The furofuran ring can be synthesized through cyclization reactions involving diols and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Benzyl halides, alkyl halides, nucleophiles

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of thiol derivatives

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: The compound may modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction: The compound may interfere with signal transduction pathways by binding to key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    TMC310911: shares similarities with other benzothiazole derivatives, piperidine-containing compounds, and carbamic acid esters.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical properties and reactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C38H53N5O7S2

Molecular Weight

756.0 g/mol

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)

InChI Key

JQUNFHFWXCXPRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

Origin of Product

United States

Synthesis routes and methods

Procedure details

{1-Benzyl-2-hydroxy-3-[isobutyl-(2-methanesulfonyl-benzothiazole-6-sulfonyl)-amino]-propyl}-carbamic acid hexahydro-furo[2,3-b]furan-3-yl ester (1)1,2 (10 g, 15 mmol, 1 equiv), 1-cyclopentyl-piperidin-4-yl-ammonium chloride (4) (6.02 g, 25 mmol, 1.67 equiv) and triethylamine (6.10 g, 60 mmol, 4 equiv) were dissolved in tetrahydrofurane (200 mL), followed by the addition of 10% Na2CO3 in water (50 mL). The solution was stirred at room temperature for 48 hours. The organic layer was separated and washed with saturated NaHCO3 solution. The organic layer was dried on MgSO4, filtered and evaporated under reduced pressure. The crude product was purified by column chromatography on elution with dichloromethane:ammonia in methanol (7N) (100 to 95:5) to yield the title compound (4.45 g, 15 mmol, 39%). LRMS (ES+): m/z 756 [M+H]+; HPLC (system 1) (290 nm) tR 4.16 min, 97.11%; 1H-NMR (CDCl3) 0.87 (d, 3H, J=6.48, CH3), 0.92 (d, 3H, J=6.50, CH3), 1.33-1.51 (m, 4H, CH2 (2×) (cyclopentyl)), 1.51-1.77 (m, 6H, CH2 (2×) (piperidine) and CH2, H4), 1.77-1.96 (m, 5H, CH2 (2×) (cyclopentyl) and CH (isobutyl)), 2.09-2.28 (m, 4H, CH2 (2×) (piperidine)), 2.43-2.59 (m, 1H, CH (cyclopentyl)), 2.72-2.85 (m, 1H, OH), 2.85-2.92 (m, 1H, CH, H3a), 2.92-3.12 (m, 5H, CH (piperidine) and CH2—N and CH2 (isobutyl)), 3.20 (dd, 2H, J=8.63 and J=15.16, CH2 of C6H5CH2), 3.58-3.79 (m, 3H, CH2, H5 and CH2, H2), 3.79-3.91 (m, 3H, CH2, H2 and CH—NH and CH—OH), 4.90-5.10 (m, 2H, CH, H3 and NH), 5.42-5.59 (m, 1H, NH), 5.62 (d, 1H, J=5.04, CH, H6a), 7.12-7.32 (m, 5H, C6H5), 7.52 (d, 1H, J=8.54, CH (benzthiazole)), 7.67 (dd, 1H, J=0.99 and J=8.47, CH (benzthiazole)), 7.95-8.02 (brs, 1H, CH (benzthiazole)). 1 Surleraux, D. L. N. G. et al. Broad spectrum 2-(substituted-amino)-benzothiazolesulfonamide HIV protease inhibitors/PCT Int. Apl. 2002, WO2002083657.2 Surleraux, D. L. N. G. et al. Design of HIV-1 Protease Inhibitors Active on Multidrug-Resistant Virus.; J. Med. Chem. 2005, 48, 1965-1973.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
{1-Benzyl-2-hydroxy-3-[isobutyl-(2-methanesulfonyl-benzothiazole-6-sulfonyl)-amino]-propyl}-carbamic acid hexahydro-furo[2,3-b]furan-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-cyclopentyl-piperidin-4-yl-ammonium chloride
Quantity
6.02 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
39%

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